molecular formula C22H24N6O B2401395 2-(5-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-methylpyrimidine CAS No. 2415633-43-9

2-(5-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-methylpyrimidine

Cat. No.: B2401395
CAS No.: 2415633-43-9
M. Wt: 388.475
InChI Key: YVUXBCJLDASOHU-UHFFFAOYSA-N
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Description

2-(5-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-methylpyrimidine is a complex organic compound with a unique structure that combines an imidazole ring, a pyrimidine ring, and a hexahydropyrrolo[3,4-c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-methylpyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrimidine precursors, followed by their coupling with the hexahydropyrrolo[3,4-c]pyrrole core. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-methylpyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and environmental technology.

Mechanism of Action

The mechanism of action of 2-(5-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(5-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-methylpyrimidine apart is its unique combination of an imidazole ring, a pyrimidine ring, and a hexahydropyrrolo[3,4-c]pyrrole core. This structure provides distinct chemical and biological properties that are not found in simpler compounds like cresols or lemon balm derivatives.

Properties

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-16-6-7-24-22(25-16)28-13-19-11-27(12-20(19)14-28)21(29)18-4-2-17(3-5-18)10-26-9-8-23-15-26/h2-9,15,19-20H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUXBCJLDASOHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CC3CN(CC3C2)C(=O)C4=CC=C(C=C4)CN5C=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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